Tezacaftor - 1152311-62-0

Tezacaftor

Catalog Number: EVT-288239
CAS Number: 1152311-62-0
Molecular Formula: C26H27F3N2O6
Molecular Weight: 520.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tezacaftor (VX-661) is a small molecule classified as a cystic fibrosis transmembrane conductance regulator (CFTR) corrector. It is a synthetic compound specifically designed for research purposes to investigate its potential in modulating CFTR protein function. [] Tezacaftor plays a pivotal role in scientific research, particularly in studying the underlying mechanisms of cystic fibrosis and exploring potential therapeutic strategies. [, ]

Future Directions
  • Developing Personalized Therapies: Future research will focus on tailoring Tezacaftor-based therapies for individual cystic fibrosis patients based on their specific CFTR mutations and clinical characteristics. [, ]
  • Investigating Long-Term Effects: Long-term studies are essential to understand the sustained impact of Tezacaftor on cystic fibrosis progression and evaluate its long-term safety profile. [, ]
  • Exploring Combination Therapies: Future research will continue to explore the efficacy and safety of Tezacaftor in combination with other CFTR modulators or novel therapeutic agents targeting different aspects of cystic fibrosis pathophysiology. [, ]
  • Identifying Predictive Biomarkers: Research efforts will be directed towards identifying biomarkers that can predict individual responses to Tezacaftor therapy, facilitating personalized treatment decisions and improving patient outcomes. [, ]

Ivacaftor

Compound Description: Ivacaftor (VX-770) is a CFTR potentiator, a class of drugs that enhance the function of the CFTR channel by increasing its open probability. [] It is used as a treatment for cystic fibrosis (CF) in patients with specific CFTR mutations. [, , ]

Lumacaftor

Compound Description: Lumacaftor (VX-809) is a CFTR corrector, which works by improving the processing and trafficking of the CFTR protein, increasing its quantity at the cell surface. [, ]

Elexacaftor

Compound Description: Elexacaftor (VX-445) is a next-generation CFTR corrector that further enhances the processing and trafficking of the CFTR protein to the cell surface. [, ]

Relevance: Elexacaftor, combined with Tezacaftor and Ivacaftor, forms the triple-combination therapy Elexacaftor/Tezacaftor/Ivacaftor (ETI). [, , ] This therapy significantly improves CFTR function and clinical outcomes in patients with at least one F508del mutation, surpassing the efficacy of previous treatments, including Tezacaftor/Ivacaftor. [, , ]

Deutivacaftor

Compound Description: Deutivacaftor is a deuterated analog of Ivacaftor, developed with the aim of improving the pharmacokinetic properties of Ivacaftor, allowing for once-daily dosing. []

Relevance: Studies investigated replacing Ivacaftor with Deutivacaftor in the triple-combination therapy, resulting in Vanzacaftor/Tezacaftor/Deutivacaftor. Early clinical trials show promising results in terms of safety, tolerability, and improved lung function. [] This highlights the ongoing research towards optimizing CFTR modulator combinations, where Tezacaftor remains a key component.

Vanzacaftor

Compound Description: Vanzacaftor is a next-generation CFTR corrector investigated for its potential in improving CFTR processing and trafficking. []

Relevance: Vanzacaftor is being studied in combination with Tezacaftor and Deutivacaftor as a potential once-daily CFTR modulator therapy. [] While still in early clinical development, Vanzacaftor/Tezacaftor/Deutivacaftor demonstrated promising outcomes in improving lung function and respiratory symptoms, suggesting potential advantages over existing therapies including those containing Tezacaftor. []

Overview

Tezacaftor is a pharmaceutical compound primarily used as a treatment for cystic fibrosis. It functions as a cystic fibrosis transmembrane conductance regulator corrector, which aids in the proper processing and trafficking of the cystic fibrosis transmembrane conductance regulator protein. This compound is particularly effective for patients with specific mutations, such as the F508del mutation, which is the most common cause of cystic fibrosis. By enhancing the quantity of functional cystic fibrosis transmembrane conductance regulator protein at the cell surface, tezacaftor improves chloride transport across epithelial cells, thereby alleviating some symptoms of the disease .

Source and Classification

Tezacaftor was developed by Vertex Pharmaceuticals and received approval from the U.S. Food and Drug Administration in 2018. It is classified as a small molecule drug and specifically categorized as a cystic fibrosis transmembrane conductance regulator corrector. This classification highlights its role in rectifying the misfolded proteins associated with cystic fibrosis .

Synthesis Analysis

Methods and Technical Details

The synthesis of tezacaftor involves several complex steps, typically employing a convergent synthetic strategy. The first-generation synthesis required 17 steps, while subsequent methods have aimed to reduce this number by optimizing reaction conditions and starting materials .

  1. Key Intermediates: The synthesis begins with the preparation of key intermediates through various chemical reactions including palladium-catalyzed decarboxylative arylation and cyclopropanation.
  2. Amide Bond Formation: A crucial step involves forming an amide bond between two main fragments—one derived from cyclopropylacetic acid and another from an indole subunit—followed by global deprotection to yield tezacaftor.
  3. Yield Optimization: Recent methods have focused on improving yields, with reported efficiencies ranging from 63% to 84% for various steps in the synthesis process .
Molecular Structure Analysis

Tezacaftor has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C22H24F2N4OC_{22}H_{24}F_{2}N_{4}O, and it features an indole moiety linked to a cyclopropylacetic acid derivative.

Structural Data

  • Molecular Weight: Approximately 392.45 g/mol
  • Structural Features: The structure includes fluorinated elements, which enhance its pharmacokinetic properties.
Chemical Reactions Analysis

Tezacaftor undergoes several important chemical reactions during its synthesis:

  1. Decarboxylative Arylation: This reaction introduces aryl groups into the cyclopropylacetic acid framework.
  2. Cyclopropanation: A key step that forms part of the core structure essential for its activity.
  3. Amide Coupling: The final assembly of tezacaftor involves coupling an acid chloride with an amine to form the desired product .
Mechanism of Action

Tezacaftor acts by correcting the misfolding of the cystic fibrosis transmembrane conductance regulator protein, allowing it to reach the cell surface where it can function properly.

Process Details

  • Binding Affinity: Tezacaftor binds to specific sites on the cystic fibrosis transmembrane conductance regulator protein, stabilizing its structure.
  • Chloride Transport Improvement: This stabilization enhances chloride ion transport across epithelial cells, which is critical for maintaining fluid balance in tissues affected by cystic fibrosis .
Physical and Chemical Properties Analysis

Tezacaftor exhibits several important physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.
  • Stability: The compound is stable under recommended storage conditions but may degrade under extreme temperatures or in the presence of moisture.
  • pH Sensitivity: Tezacaftor's solubility can be influenced by pH levels, making it important to consider during formulation .
Applications

Tezacaftor is primarily used in clinical settings for treating cystic fibrosis, particularly in combination therapies with other drugs such as ivacaftor. Its application extends beyond symptomatic relief; it aims to address the underlying genetic defects associated with specific mutations in the cystic fibrosis transmembrane conductance regulator gene.

Scientific Uses

  • Clinical Trials: Ongoing research continues to explore tezacaftor's efficacy across different patient populations and genetic backgrounds.
  • Combination Therapy Research: Studies are being conducted to evaluate tezacaftor's effectiveness when used alongside other pharmacological agents targeting cystic fibrosis .

Properties

CAS Number

1152311-62-0

Product Name

Tezacaftor

IUPAC Name

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide

Molecular Formula

C26H27F3N2O6

Molecular Weight

520.5 g/mol

InChI

InChI=1S/C26H27F3N2O6/c1-24(2,13-33)22-8-14-7-18(17(27)10-19(14)31(22)11-16(34)12-32)30-23(35)25(5-6-25)15-3-4-20-21(9-15)37-26(28,29)36-20/h3-4,7-10,16,32-34H,5-6,11-13H2,1-2H3,(H,30,35)/t16-/m1/s1

InChI Key

MJUVRTYWUMPBTR-MRXNPFEDSA-N

SMILES

CC(C)(CO)C1=CC2=CC(=C(C=C2N1CC(CO)O)F)NC(=O)C3(CC3)C4=CC5=C(C=C4)OC(O5)(F)F

Solubility

Insoluble in water

Synonyms

VX-661; VX661; VX 661; Tezacaftor. Trikafta.

Canonical SMILES

CC(C)(CO)C1=CC2=CC(=C(C=C2N1CC(CO)O)F)NC(=O)C3(CC3)C4=CC5=C(C=C4)OC(O5)(F)F

Isomeric SMILES

CC(C)(CO)C1=CC2=CC(=C(C=C2N1C[C@H](CO)O)F)NC(=O)C3(CC3)C4=CC5=C(C=C4)OC(O5)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.